![molecular formula C8H8BrN3O2S B1428205 (2-Bromo-Imidazo[2,1-B][1,3,4]Thiadiazol-6-Yl)-Acetic Acid Ethyl Ester CAS No. 1251008-63-5](/img/structure/B1428205.png)
(2-Bromo-Imidazo[2,1-B][1,3,4]Thiadiazol-6-Yl)-Acetic Acid Ethyl Ester
Übersicht
Beschreibung
“(2-Bromo-Imidazo[2,1-B][1,3,4]Thiadiazol-6-Yl)-Acetic Acid Ethyl Ester” is a complex organic compound. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and a thiadiazole ring, which is a five-membered ring containing three nitrogen atoms and one sulfur atom . The presence of these heterocyclic rings suggests that this compound could have interesting biological activities.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester group and the potentially aromatic imidazole and thiadiazole rings could influence its solubility, while the bromo group could influence its reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- A study by Güzeldemirci and Küçükbasmacı (2010) described the synthesis of 1,2,4-triazoles and 1,3,4-thiadiazoles bearing the imidazo[2,1-b]thiazole moiety, starting from 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide. These compounds exhibited promising antibacterial, antifungal, and antituberculosis activities, indicating their potential in antimicrobial applications (Güzeldemirci & Küçükbasmacı, 2010).
Anticancer Evaluation
- Noolvi et al. (2011) synthesized 2-cyclopropylimidazo[2,1-b][1,3,4]-thiadiazole derivatives and evaluated their anticancer activity. One of the compounds showed significant selectivity toward leukemic cancer cell lines, highlighting the potential of such compounds in cancer research (Noolvi et al., 2011).
Synthesis and Biological Evaluation as Antitumor Agents
- Gadad et al. (1999) researched the antitumor potential of imidazo(2,1-b)-1,3,4-thiadiazole series compounds. They found that these compounds exhibited significant cytotoxic effects against various human tumor cell lines, including lung, colon, and breast cancer, among others (Gadad et al., 1999).
Anticonvulsant and Analgesic Activities
- Khazi et al. (1996) studied the anticonvulsant and analgesic activities of 6-substituted imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamides and their bromo derivatives. Some compounds demonstrated significant protection against convulsions and seizures, indicating their potential use in neurological disorder treatments (Khazi et al., 1996).
Wirkmechanismus
Target of Action
Ethyl 2-(2-bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetate is a derivative of the imidazo[2,1-b][1,3,4]thiadiazole scaffold . Imidazo[2,1-b][1,3,4]thiadiazoles have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . .
Mode of Action
Compounds with similar structures have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Pathways
Compounds with similar structures have been reported to interact with various biochemical pathways, leading to their diverse biological activities .
Result of Action
Compounds with similar structures have been reported to exhibit a wide range of biological activities .
Biochemische Analyse
Biochemical Properties
(2-Bromo-Imidazo[2,1-B][1,3,4]Thiadiazol-6-Yl)-Acetic Acid Ethyl Ester plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as EGFR (Epidermal Growth Factor Receptor), which is crucial in cell signaling pathways . The compound’s interaction with EGFR involves binding to the active site, thereby preventing the phosphorylation of downstream signaling molecules. Additionally, it has been observed to interact with proteins involved in DNA replication and repair, further highlighting its potential as an anticancer agent .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it induces apoptosis by activating caspases and disrupting mitochondrial membrane potential . The compound also affects cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and inhibition of cell proliferation . Furthermore, it has been shown to modulate cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and increased oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, leading to enzyme inhibition or activation . For instance, its binding to EGFR inhibits the receptor’s kinase activity, preventing downstream signaling and ultimately leading to cell cycle arrest and apoptosis . The compound also affects gene expression by interacting with transcription factors and modulating their activity, resulting in changes in the expression of genes involved in cell growth, survival, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound’s effects on cellular function, such as metabolic inhibition and oxidative stress, become more pronounced with extended exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant anticancer activity without causing severe toxicity . These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is involved in its biotransformation and elimination . The compound’s metabolism results in the formation of active metabolites that contribute to its biological activity . Additionally, it affects metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered metabolite levels and reduced energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It is known to bind to albumin in the bloodstream, facilitating its distribution to various tissues . The compound’s localization within cells is influenced by its interaction with intracellular transporters, which direct it to specific cellular compartments . This distribution pattern is crucial for its biological activity, as it ensures the compound reaches its target sites within the cell .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and apoptosis . Targeting signals and post-translational modifications, such as phosphorylation, influence its localization to specific compartments . This precise localization is essential for the compound’s ability to interact with its target biomolecules and exert its biological effects .
Eigenschaften
IUPAC Name |
ethyl 2-(2-bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O2S/c1-2-14-6(13)3-5-4-12-8(10-5)15-7(9)11-12/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGZTUDDMDQTRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN2C(=N1)SC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-Methyl-2-(2-methylpropoxy)phenyl]methanamine](/img/structure/B1428122.png)
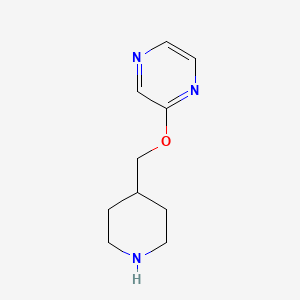
![{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1428125.png)
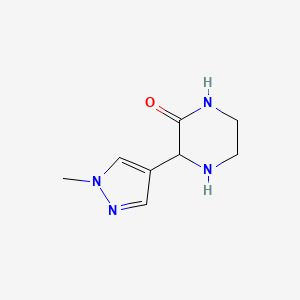
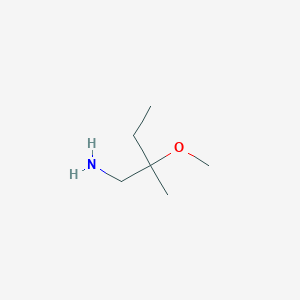

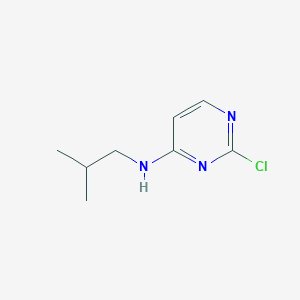




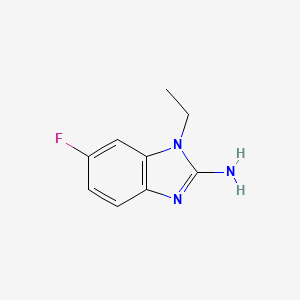
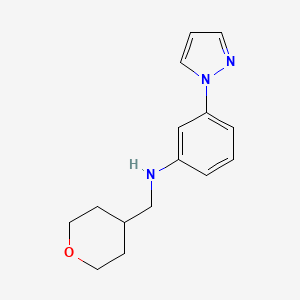
![Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]-](/img/structure/B1428145.png)
